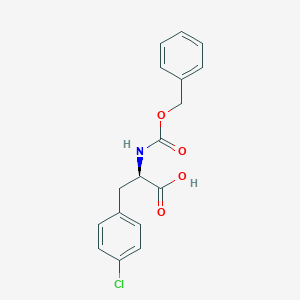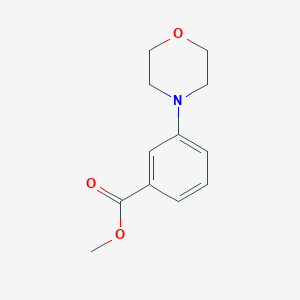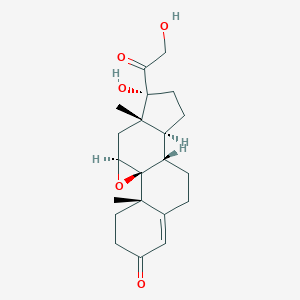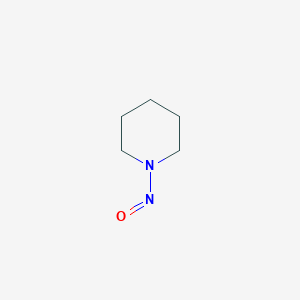
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Übersicht
Beschreibung
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as Boc-3-Cl-phenylalanine, is a synthetic amino acid derivative that has found applications in scientific research. This compound has been widely used in the synthesis of peptides and proteins, and its unique chemical structure has made it a valuable tool for investigating the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine is not well understood, but it is believed to act as a competitive inhibitor of enzymes that cleave peptide bonds. It has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemische Und Physiologische Effekte
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine in lab experiments is its ability to selectively modify the structure of peptides and proteins. Its unique chemical structure allows for the introduction of functional groups that can be used to study the structure-activity relationships of various compounds. However, one of the limitations of using (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine is its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine. One area of interest is the development of new synthetic methods for the production of this compound, which could make it more readily available for use in scientific research. Another area of interest is the investigation of the biochemical and physiological effects of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine on different cell types and in different disease states. Finally, there is potential for the development of new drugs based on the structure of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine, which could have applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine involves a multi-step process that begins with the protection of the carboxyl group of phenylalanine using a Boc (tert-butoxycarbonyl) protecting group. The amino group is then protected using a carbobenzyloxy (Cbz) group, and the resulting compound is subjected to chlorination using thionyl chloride. The final product is obtained by deprotecting the amino and carboxyl groups using acid and base hydrolysis, respectively.
Wissenschaftliche Forschungsanwendungen
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acidnylalanine has been used extensively in scientific research as a building block for the synthesis of peptides and proteins. Its unique chemical structure has made it a valuable tool for investigating the structure-activity relationships of various compounds. It has also been used as a substrate for enzymes such as carboxypeptidases and proteases, which hydrolyze the peptide bond between the amino acid residues.
Eigenschaften
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUPPXPENCAKM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624572 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | |
CAS RN |
126251-16-9 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)


